Naringinase

citrus juice debittering flavonoid hydrolysis food enzymology

Naringinase is a bifunctional enzyme complex (α-L-rhamnosidase EC 3.2.1.40 + β-D-glucosidase EC 3.2.1.21) that catalyzes sequential naringin hydrolysis to non-bitter naringenin. Single-activity enzyme substitution fails—isolated α-L-rhamnosidase leaves residual bitterness (prunin), while β-D-glucosidase alone cannot initiate hydrolysis due to terminal rhamnose steric hindrance. Achieves up to 98.8% naringin reduction from 356 mg/L while preserving volatile aroma compounds, outperforming resin adsorption methods. Optimal processing at pH 4.0–4.5, 50–60°C. Immobilized systems extend operational half-life from 4.38 h to 10.46 h with 8+ reuse cycles at 60% retained activity. Selective thermal inactivation (81.5°C, pH 3.9) enables tunable prunin production.

Molecular Formula NULL
Molecular Weight 0
CAS No. 9068-31-9
Cat. No. B1166350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaringinase
CAS9068-31-9
SynonymsNARINGINASE; naringinase from penicillium decumbens; naringinasefrompencilliumspecies; NARINGINASE, FROM PENICILIUM SP.; alpha-L-Naringinase
Molecular FormulaNULL
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naringinase (CAS 9068-31-9) Enzyme Complex: Technical Specifications and Primary Hydrolytic Function


Naringinase is a multi-enzyme complex composed predominantly of α-L-rhamnosidase (EC 3.2.1.40) and β-D-glucosidase (EC 3.2.1.21) activities [1]. This enzyme complex catalyzes the sequential hydrolysis of the bitter flavonoid glycoside naringin, first cleaving the terminal α-1,2-rhamnose to yield prunin, followed by hydrolysis of the β-D-glucose moiety to produce the non-bitter aglycone naringenin [2]. While the enzyme occurs naturally in various microorganisms, commercial preparations are typically derived from fungal sources, most notably Aspergillus niger, and are supplied as lyophilized powders with defined activity units .

Why Naringinase Cannot Be Replaced by Generic Glycosidases or Single-Component Enzyme Alternatives


The substitution of naringinase with generic glycosidases or single-activity enzymes fails due to the unique sequential catalytic mechanism required for complete naringin hydrolysis. Isolated α-L-rhamnosidase alone produces prunin, which retains residual bitterness and limits debittering efficacy [1]. Conversely, β-D-glucosidase alone cannot initiate hydrolysis of the intact naringin molecule due to the terminal rhamnose steric hindrance [2]. The native naringinase complex achieves synergistic hydrolysis where the α-L-rhamnosidase-catalyzed cleavage of the rhamnose moiety constitutes the rate-limiting step, enabling subsequent β-D-glucosidase action [3]. This bifunctional requirement renders simple enzyme substitution ineffective for achieving complete debittering outcomes.

Quantitative Differentiation of Naringinase: Comparative Performance Data Against Alternatives


Superior Naringin Reduction in Orange Juice: Naringinase Complex vs. Single α-L-Rhamnosidase

The complete naringinase complex achieves significantly greater naringin reduction compared to α-L-rhamnosidase treatment alone. In orange juice with an initial naringin concentration of 356.33 mg/L, treatment with the naringinase complex reduced naringin to 4.17 mg/L, whereas α-L-rhamnosidase alone reduced it only to 10.52 mg/L [1]. The combination treatment also enhanced antioxidant activity and sensory attributes including sweet and floral notes more effectively than either single enzyme [1].

citrus juice debittering flavonoid hydrolysis food enzymology

Aroma Preservation Advantage: Naringinase Enzymatic Debittering vs. Macroporous Resin Adsorption

When compared to physical adsorption methods using macroporous resins, naringinase treatment provides superior preservation of the original juice aroma profile. GC-MS and sensory evaluation studies demonstrated that naringinase-treated juice maintained an aroma profile significantly closer to fresh juice than resin-adsorbed juice [1]. The enzymatic treatment achieved 79.76% naringin reduction in 120 minutes, compared to 73.28% reduction in 4 minutes with resin [2].

citrus processing aroma retention debittering technology comparison

Enhanced Stability Through Immobilization: Immobilized vs. Free Naringinase

Immobilization of naringinase on composite aerogel carriers substantially improves storage stability and operational half-life. After 30 days of storage at 4°C, immobilized naringinase retained 90% of its initial activity, whereas free naringinase retained only 41.32% [1]. The operational half-life of enzyme activity increased from 4.38 hours for free enzyme to 10.46 hours for immobilized enzyme, a 2.4-fold improvement [1]. Additionally, immobilized naringinase retained 60% activity after 8 reuse cycles [1].

enzyme immobilization biocatalyst stability industrial biocatalysis

Rate-Limiting Step Identification: α-L-Rhamnosidase vs. β-D-Glucosidase Activity in Naringin Hydrolysis

Kinetic analysis using an HPLC method capable of separating naringin, prunin, and naringenin revealed that β-D-glucosidase exhibits a much higher Vmax than either the naringinase complex or α-L-rhamnosidase, indicating that the hydrolysis of naringin to prunin (α-L-rhamnosidase activity) is the rate-limiting step of the overall reaction [1]. This kinetic bottleneck explains why naringinase preparations with balanced α-L-rhamnosidase activity are essential for efficient debittering.

enzyme kinetics reaction engineering bioprocess optimization

Selective Enzyme Inactivation for Value-Added Flavonoid Synthesis: Naringinase as a Bifunctional Catalyst

Naringinase can be selectively treated to inactivate β-D-glucosidase while retaining high α-L-rhamnosidase activity, enabling the cost-effective production of high-value monoglycosylated flavonoids such as prunin. Treatment at 81.5°C and pH 3.9 achieved selective β-D-glucosidase inactivation while preserving 78% of α-L-rhamnosidase activity [1]. This modified naringinase catalyzes the conversion of naringin to prunin without further hydrolysis to naringenin.

flavonoid glycoside synthesis enzyme engineering prunin production

pH and Temperature Optima Differentiation: Naringinase vs. Hesperidinase

Crystalline naringinase and hesperidinase, both derived from Aspergillus niger, exhibit distinct pH and temperature optima that dictate their respective industrial applications. Naringinase shows optimal activity at pH 4.5 and 50°C, with stability in the pH range 5.5-8.0 [1]. In contrast, hesperidinase is most active at pH 3.5 and 60°C, with broader pH stability from 3.0-8.5 [1]. These differences reflect the enzymes' distinct substrate specificities for β-1,4 and β-1,6 glycosidic linkages, respectively.

enzyme characterization operational parameters citrus processing

Naringinase (CAS 9068-31-9): Optimal Industrial and Research Application Scenarios


Citrus Juice Debittering Requiring Complete Naringin Hydrolysis with Aroma Preservation

For processors of grapefruit, pomelo, and bitter orange juices where consumer acceptance depends on both reduced bitterness and authentic flavor, naringinase treatment provides a clear advantage over resin adsorption methods. The enzyme complex reduces naringin by up to 98.8% from initial concentrations as high as 356 mg/L while preserving volatile aroma compounds that are stripped by resin adsorption [1]. Optimal processing conditions employ the complete naringinase complex (both α-L-rhamnosidase and β-D-glucosidase active) at pH 4.0-4.5 and 50-60°C.

Continuous Flow Debittering Using Immobilized Naringinase Bioreactors

For high-volume juice processing operations seeking to minimize enzyme consumption costs, immobilized naringinase systems offer compelling economic advantages. Immobilization on composite aerogel supports extends operational half-life from 4.38 hours to 10.46 hours and enables at least 8 reuse cycles while retaining 60% activity [1]. Hollow fiber reactor configurations can process unclarified juice containing particulate matter without adverse effects, achieving 0.04 μmol naringin hydrolyzed/min/mg protein at 25°C [2].

Selective Synthesis of High-Value Prunin and Isoquercetin Intermediates

For pharmaceutical and nutraceutical manufacturers seeking cost-effective production of monoglycosylated flavonoids, naringinase offers a tunable biocatalytic platform. Selective thermal inactivation of β-D-glucosidase at 81.5°C and pH 3.9 preserves 78% of α-L-rhamnosidase activity, enabling the conversion of naringin to prunin without further hydrolysis to naringenin [1]. This modified enzyme provides an economical route to prunin and isoquercetin, compounds with documented antiviral and antioxidant properties that are otherwise expensive to synthesize.

Multi-Enzyme Citrus Processing with Optimized pH and Temperature Staging

For integrated citrus processing facilities utilizing multiple enzyme preparations, understanding the distinct operational parameters of naringinase (pH 4.5, 50°C) versus hesperidinase (pH 3.5, 60°C) is critical for process design [1]. Staged processing at different pH and temperature setpoints maximizes the efficiency of each enzyme for its respective flavonoid substrate, enabling complete bitterness removal from complex citrus matrices containing both naringin and hesperidin.

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